24,24-Diphenylchola-5,23-dien-1-ol

Description

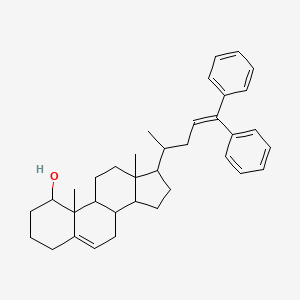

24,24-Diphenylchola-5,23-dien-1-ol is a synthetic sterol derivative characterized by a cholestane backbone modified with two phenyl groups at the C24 position and conjugated double bonds at C5 and C22. This compound is of interest in medicinal chemistry due to its structural similarity to natural sterols, which are critical in membrane biology and signaling pathways. This lack of direct information necessitates reliance on structural analogs for comparative analysis.

Properties

Molecular Formula |

C36H46O |

|---|---|

Molecular Weight |

494.7 g/mol |

IUPAC Name |

17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-1-ol |

InChI |

InChI=1S/C36H46O/c1-25(17-19-29(26-11-6-4-7-12-26)27-13-8-5-9-14-27)31-21-22-32-30-20-18-28-15-10-16-34(37)36(28,3)33(30)23-24-35(31,32)2/h4-9,11-14,18-19,25,30-34,37H,10,15-17,20-24H2,1-3H3 |

InChI Key |

YTKFJFURRMATBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(CCC5C4CC=C6C5(C(CCC6)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-DIMETHYL-17-(1-METHYL-4,4-DIPHENYL-3-BUTENYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The key steps typically include:

Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions involving appropriate precursors.

Functional Group Modifications: Introduction of the methyl and diphenylbutenyl groups through various organic reactions such as alkylation and Friedel-Crafts reactions.

Hydrogenation: Reduction of double bonds to achieve the desired tetrahydro structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

10,13-DIMETHYL-17-(1-METHYL-4,4-DIPHENYL-3-BUTENYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

10,13-DIMETHYL-17-(1-METHYL-4,4-DIPHENYL-3-BUTENYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL has several scientific research applications:

Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,13-DIMETHYL-17-(1-METHYL-4,4-DIPHENYL-3-BUTENYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL involves interaction with specific molecular targets and pathways. These may include:

Receptor Binding: Binding to specific receptors on cell surfaces, leading to signal transduction and cellular responses.

Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

Gene Expression Modulation: Alteration of gene expression patterns, affecting cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided () lists unrelated compounds (e.g., substituted phenols, benzoic acids, and thiophenes), none of which share structural or functional homology with 24,24-Diphenylchola-5,23-dien-1-ol. For example:

- 2,4-Dinitrotoluene (CAS 121-14-2) : A nitroaromatic compound used in explosives and industrial synthesis, lacking the sterol backbone or hydroxyl group critical to this compound .

Cholesterol (CAS 57-88-5) :

- Similarities: Both share a cholestane backbone and hydroxyl group at C3 (or C1 in the target compound).

- Differences: Cholesterol lacks the C24 diphenyl substitution and conjugated dienes, which likely alter membrane interaction dynamics and metabolic stability in this compound.

Stigmasterol (CAS 83-48-7) :

- Similarities: Contains a double bond at C5 (as in the target compound) and a hydroxyl group.

- Differences: Stigmasterol has a C24 ethyl group instead of diphenyl substituents, reducing steric bulk and hydrophobic interactions compared to this compound.

Synthetic Sterols with Aryl Modifications: Example: 24-Phenylcholesterol (hypothetical analog). Comparison: The addition of two phenyl groups at C24 in the target compound likely enhances binding affinity to lipid rafts or nuclear receptors compared to mono-aryl analogs.

Research Findings and Data Gaps

The absence of direct data in the provided evidence limits rigorous analysis. Key parameters requiring investigation include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.